Cas no 406170-08-9 (tert-butyl 4-chloro-3-iodo-indole-1-carboxylate)

Tert-butyl 4-chloro-3-iodo-indole-1-carboxylate is a versatile intermediate in organic synthesis, particularly in the preparation of functionalized indole derivatives. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable for multi-step synthetic routes. The presence of both chloro and iodo substituents at the 4- and 3-positions, respectively, offers diverse reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. This compound is particularly useful in pharmaceutical and agrochemical research, where indole scaffolds are prevalent. Its well-defined structure and high purity ensure reproducibility in synthetic applications.
tert-butyl 4-chloro-3-iodo-indole-1-carboxylate structure
406170-08-9 structure
Product Name:tert-butyl 4-chloro-3-iodo-indole-1-carboxylate
CAS No:406170-08-9
MF:C13H13ClINO2
MW:377.605294942856
CID:328074
PubChem ID:44717058
Update Time:2025-10-30

tert-butyl 4-chloro-3-iodo-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-1-carboxylicacid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester
    • tert-butyl 4-chloro-3-iodo-indole-1-carboxylate
    • TERT-BUTYL 4-CHLORO-3-IODOINDOLE-1-CARBOXYLATE
    • 1-Boc-4-chloro-3-iodo-1H-indole
    • SY211240
    • t-Butyl 4-chloro-3-iodo-1H-indole-1-carboxylate
    • AKOS027381003
    • DTXSID70660099
    • Z2049710798
    • 4-CHLORO-3-IODOINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • PS-20150
    • EN300-378756
    • 406170-08-9
    • tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate
    • tert-butyl4-chloro-3-iodo-1H-indole-1-carboxylate
    • F89918
    • MFCD05864779
    • 1-Boc-4-chloro-3-iodo-indole
    • Inchi: 1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3
    • InChI Key: ZBQBNVGPPMFZTI-UHFFFAOYSA-N
    • SMILES: IC1=CN(C(=O)OC(C)(C)C)C2C=CC=C(C=21)Cl

Computed Properties

  • Exact Mass: 376.96759
  • Monoisotopic Mass: 376.968
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.2A^2
  • XLogP3: 4.5

Experimental Properties

  • Density: 1.648
  • Boiling Point: 417.14 °C at 760 mmHg
  • Flash Point: 206.079 °C
  • PSA: 31.23

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tert-butyl 4-chloro-3-iodo-indole-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:406170-08-9)tert-butyl 4-chloro-3-iodo-indole-1-carboxylate
Order Number:A1086551
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:26
Price ($):424.0
Email:sales@amadischem.com

Additional information on tert-butyl 4-chloro-3-iodo-indole-1-carboxylate

Comprehensive Overview of tert-butyl 4-chloro-3-iodo-indole-1-carboxylate (CAS No. 406170-08-9)

tert-butyl 4-chloro-3-iodo-indole-1-carboxylate (CAS No. 406170-08-9) is a highly specialized indole derivative widely utilized in pharmaceutical research and organic synthesis. This compound belongs to the class of N-Boc protected indoles, which are pivotal intermediates in the development of bioactive molecules. With its unique chloro and iodo substituents, this chemical offers exceptional reactivity for cross-coupling reactions, making it a sought-after building block in medicinal chemistry.

The growing interest in indole-based compounds stems from their prevalence in natural products and drugs. Researchers frequently search for "tert-butyl indole carboxylate synthesis" or "4-chloro-3-iodo indole applications," reflecting the compound's relevance in drug discovery. Its Boc-protected group enhances stability during synthetic transformations, addressing common challenges in heterocyclic chemistry. Recent publications highlight its role in designing kinase inhibitors and antimicrobial agents, aligning with trends in targeted therapy development.

From a structural perspective, the electron-withdrawing effects of the chloro and iodo groups at positions 4 and 3 respectively enable selective functionalization. This characteristic answers frequent queries like "how to modify halogenated indoles" or "Boc-indole deprotection conditions." The compound's crystalline form and well-defined melting point (often inquired as "406170-08-9 physical properties") facilitate purification, a critical factor for high-throughput screening applications.

In the context of green chemistry advancements, tert-butyl 4-chloro-3-iodo-indole-1-carboxylate serves as a test case for atom-economical reactions. Discussions around "sustainable indole functionalization" often reference its utility in palladium-catalyzed couplings without requiring excessive protecting group manipulations. The tert-butyloxycarbonyl (Boc) moiety particularly attracts attention for its balance between protection stability and mild deprotection conditions.

Analytical data for CAS No. 406170-08-9 reveals consistent performance in HPLC purity tests (a trending search term in QC methodologies), typically exceeding 97% in commercial samples. This reliability supports its adoption in automated synthesis platforms, where reproducibility is paramount. The compound's spectral fingerprints (addressed in "NMR characterization of halogenated indoles") provide clear diagnostic signals, simplifying reaction monitoring.

Emerging applications in covalent inhibitor design have renewed interest in this scaffold, particularly for addressing "undruggable targets" – a hot topic in precision medicine forums. The iodo substituent's versatility enables both Sonogashira couplings and click chemistry modifications, frequently searched in the context of proteolysis-targeting chimeras (PROTACs) development. Such versatility explains the compound's steady demand despite newer reagents entering the market.

Storage and handling protocols for tert-butyl 4-chloro-3-iodo-indole-1-carboxylate often appear in "light-sensitive compound storage" queries, reflecting practical research concerns. Recommended storage under inert atmosphere at -20°C preserves its reactivity, while amber glass containers prevent potential photo-dehalogenation – a consideration gaining traction in compound management discussions.

The economic aspect of CAS No. 406170-08-9 surfaces in searches comparing "cost-effective indole building blocks." While not the cheapest indole derivative, its multifunctionality often reduces total synthesis steps, justifying its position in cost-benefit analyses for complex molecule construction. Suppliers frequently highlight batch-to-batch consistency in response to "pharma-grade indole intermediates" inquiries.

In conclusion, tert-butyl 4-chloro-3-iodo-indole-1-carboxylate remains a cornerstone in modern drug discovery due to its balanced reactivity profile and adaptability to diverse synthetic strategies. Its continued relevance is evidenced by persistent academic and industrial interest, particularly in addressing contemporary challenges like selective C-H activation and fragment-based drug design.

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Amadis Chemical Company Limited
(CAS:406170-08-9)tert-butyl 4-chloro-3-iodo-indole-1-carboxylate
A1086551
Purity:99%
Quantity:1g
Price ($):424.0
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